molecular formula C18H22N2OS B11320847 4-[(2-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(2-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11320847
M. Wt: 314.4 g/mol
InChI Key: OCRXZIDZYUPNDX-UHFFFAOYSA-N
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Description

4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidin-2-one core with a propyl group and a sulfanyl group attached to a methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, including the formation of the cyclopenta[d]pyrimidin-2-one core and the subsequent attachment of the propyl and sulfanyl groups. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain an intermediate, which is then reacted with thiosemicarbazide in ethanol at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]-1-propyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C18H22N2OS/c1-3-11-20-16-10-6-9-15(16)17(19-18(20)21)22-12-14-8-5-4-7-13(14)2/h4-5,7-8H,3,6,9-12H2,1-2H3

InChI Key

OCRXZIDZYUPNDX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(CCC2)C(=NC1=O)SCC3=CC=CC=C3C

Origin of Product

United States

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